molecular formula C11H11NO2 B8748352 5-Methoxy-2-indolyl acetaldehyde

5-Methoxy-2-indolyl acetaldehyde

Cat. No. B8748352
M. Wt: 189.21 g/mol
InChI Key: CPNZUBUZLOFWJZ-UHFFFAOYSA-N
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Patent
US05721347

Procedure details

A solution of 5-methoxy-2-indolylacetyl chloride (0.1 mol.) in dry tetrahydrofuran is treated with 0.25 mole of lithium aluminum tri-t-butoxy hydride with ice-cooling and stirring. After the initial reaction, the mixture is stirred at room temperature for 4 hours and poured into ice. Excess of acetic acid is added, and the product is extracted with ether. The ethereal solution is washed with sodium bicarbonate, dried over sodium sulfate, and evaporated to a syrup. Chromatography of the residue on a column of silica gel, using ether-petroleum ether (v./v.) 10-30% as eluent, gives 5-methoxy-2-indolyl acetaldehyde.
Name
5-methoxy-2-indolylacetyl chloride
Quantity
0.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium aluminum tri-t-butoxy hydride
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH2:12][C:13](Cl)=[O:14])=[CH:6]2.C(O)(=O)C>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH2:12][CH:13]=[O:14])=[CH:6]2

Inputs

Step One
Name
5-methoxy-2-indolylacetyl chloride
Quantity
0.1 mol
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)CC(=O)Cl
Name
lithium aluminum tri-t-butoxy hydride
Quantity
0.25 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After the initial reaction
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with ether
WASH
Type
WASH
Details
The ethereal solution is washed with sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a syrup

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(NC2=CC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.